molecular formula C12H5Cl5O B1204875 2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl CAS No. 67651-36-9

2-Hydroxy-2',3',4',5,5'-pentachlorobiphenyl

Cat. No.: B1204875
CAS No.: 67651-36-9
M. Wt: 342.4 g/mol
InChI Key: YIRXIYMPZUSPOV-UHFFFAOYSA-N
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Description

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is a polychlorinated biphenyl (PCB) derivative. It is a chlorinated aromatic compound with the molecular formula C12H5Cl5O and a molecular weight of 342.433 g/mol . This compound is known for its environmental persistence and potential toxicological effects.

Biochemical Analysis

Biochemical Properties

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The compound can also bind to the aryl hydrocarbon receptor (AhR), leading to the activation of gene expression related to detoxification processes .

Cellular Effects

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to disrupt thyroid hormone signaling by interfering with the thyroid hormone receptor, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

The molecular mechanism of action of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites. Additionally, it can activate the AhR pathway, leading to the induction of detoxification enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to persistent changes in gene expression and cellular metabolism, even after the compound has been degraded .

Dosage Effects in Animal Models

The effects of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with liver damage and disruption of circadian rhythms in animal studies .

Metabolic Pathways

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can be metabolized to hydroxylated metabolites, which can further interact with other biomolecules and affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific tissues, affecting its overall biological activity .

Subcellular Localization

The subcellular localization of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or potassium hydroxide under controlled conditions .

Industrial Production Methods

Industrial production of 2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl involves large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of PCBs.

    Biology: Studied for its effects on biological systems, including its potential endocrine-disrupting properties.

    Medicine: Investigated for its toxicological effects and potential role in diseases related to PCB exposure.

    Industry: Used in research related to environmental contamination and remediation

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2’,3’,4’,5,5’-pentachlorobiphenyl is unique due to its specific chlorination pattern and hydroxyl group position. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

4-chloro-2-(2,3,4,5-tetrachlorophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5O/c13-5-1-2-9(18)6(3-5)7-4-8(14)11(16)12(17)10(7)15/h1-4,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIRXIYMPZUSPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10217965
Record name 2',3',4',5,5'-Pentachloro-2-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67651-36-9
Record name 2-Hydroxy-2′,3′,4′,5,5′-pentachlorobiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67651-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3',4',5,5'-Pentachloro-2-biphenylol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067651369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3',4',5,5'-Pentachloro-2-biphenylol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10217965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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